molecular formula C10H14BrN3 B13893477 1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine

1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine

Cat. No.: B13893477
M. Wt: 256.14 g/mol
InChI Key: SQBFTKPLOQUXCR-UHFFFAOYSA-N
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Description

1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a brominated pyridine ring attached to a pyrrolidine moiety, making it a valuable subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2-chloropyridine with N-methylpyrrolidine under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is not fully understood. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-bromo-2-pyridinyl)-N-methyl-3-pyrrolidinamine is unique due to its specific combination of a brominated pyridine ring and a pyrrolidine moiety. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-N-methylpyrrolidin-3-amine

InChI

InChI=1S/C10H14BrN3/c1-12-9-4-5-14(7-9)10-3-2-8(11)6-13-10/h2-3,6,9,12H,4-5,7H2,1H3

InChI Key

SQBFTKPLOQUXCR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(C1)C2=NC=C(C=C2)Br

Origin of Product

United States

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